2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a synthetic compound primarily recognized as a precursor in the development of a radioligand for serotonin transporter (5-HTT) imaging. [, ] This compound itself does not possess inherent biological activity and requires radiolabeling, typically with iodine-125, to be utilized in scientific research. [, ]
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is an organic compound notable for its structural features, including an ethyl group, an iodine atom, and a methylpropanoic acid moiety attached to a phenyl ring. This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of the anaplastic lymphoma kinase inhibitor Alectinib, which is used for treating certain types of cancer .
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH). Its systematic name reflects its complex structure, which includes multiple functional groups.
The synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid can be achieved through several methods, primarily involving halogenation and subsequent reactions with other organic compounds. A notable method includes the reaction of 4-Ethyl-α,α-dimethylbenzeneacetic acid with N-Iodosuccinimide in acetic acid, which facilitates the introduction of the iodine atom .
The process may also involve purification steps to isolate the final product from by-products and unreacted starting materials .
The molecular formula of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is with a molecular weight of approximately 318.15 g/mol. The compound's structure can be represented as follows:
InChI=1S/C12H15IO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15)
C(O)(=O)C(C1=CC=C(CC)C(I)=C1)(C)C
This indicates that it features a phenyl ring substituted with an ethyl group and an iodine atom .
The predicted boiling point is approximately 369.6 °C, and the density is estimated at 1.547 g/cm³ . The pKa value is around 4.32, indicating its acidic nature.
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid involves its role as a selective ligand for the serotonin transporter. By inhibiting this transporter, the compound influences serotonergic pathways in biological systems.
Research indicates that this compound exhibits high-affinity binding to serotonin transporters, which may contribute to its potential therapeutic effects in various biological contexts.
The compound's properties have been characterized through various analytical techniques, confirming its identity and purity as required for pharmaceutical applications .
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid serves several important roles in scientific research:
The diverse applications underscore its significance not only as an intermediate but also as a compound with potential therapeutic benefits in medicine.
The compound exhibits systematic structural features that define its chemical behavior:
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value/Representation |
---|---|
CAS Registry Number | 1256584-73-2 |
SMILES Notation | CCC1=CC=C(C(C)(C)C(O)=O)C=C1I |
InChIKey | RUVGXZCQYVEAKQ-UHFFFAOYSA-N |
MDL Number | MFCD22571222 |
UNII | AWK669JXF6 |
The carboxylic acid moiety (pKa ≈ 4.32) confers water solubility under basic conditions, while the hydrophobic aryl and alkyl groups dominate its physicochemical behavior, yielding a calculated logP value of 3.8. This amphiphilic balance facilitates both organic-phase reactions and aqueous workup procedures in industrial processes. Crystalline samples display density of 1.547 g/cm³ and predicted boiling point of 369.6°C, indicating thermal stability suitable for high-temperature reactions [3] [4] [10].
The compound emerged from pharmaceutical development pipelines around 2012-2015 as researchers sought optimized synthetic routes to ALK (anaplastic lymphoma kinase) inhibitors. Its first significant documentation appeared in patent literature (WO2019038779A1) detailing novel alectinib manufacturing processes. The synthetic innovation centered on selective ortho-iodination of ethylbenzene precursors, overcoming historical challenges in achieving regioselective halogenation without dihalogenated byproducts. This breakthrough enabled cost-effective production of alectinib, an FDA-approved therapy for ALK-positive non-small cell lung cancer [6] [7].
Commercial availability began circa 2016-2017 through specialized pharmaceutical intermediaries like BLD Pharmatech and Tantu Chemicals, coinciding with global alectinib market expansion. The compound's designation as "Alectinib Intermediate A" in supply chains reflects its positional importance in the synthetic sequence. Current Good Manufacturing Practice (GMP) certified production facilities now employ continuous flow reactors to optimize yield and purity for pharmaceutical applications, with typical purity specifications ≥98% and single impurities limited to ≤0.5% [4] [7] [8].
Medicinal Chemistry Applications
This molecule serves as the pivotal penultimate intermediate in alectinib synthesis, where its iodine atom undergoes Suzuki-Miyaura cross-coupling with boronate esters to construct the drug's core biaryl architecture. The ethyl group provides essential hydrophobic interactions with ALK's ATP-binding pocket, while the carboxylic acid enables salt formation for enhanced bioavailability in final active pharmaceutical ingredients (APIs). Beyond oncology, research indicates potential serotonin transporter (SERT) affinity, suggesting unexplored neuropharmacological applications [7].
Synthetic Versatility
The iodine substituent undergoes diverse transformations:
The sterically congested carboxylic acid resists decarboxylation, enabling selective modifications at the aryl halide site. This functional group orthogonality makes the compound particularly valuable in multistep syntheses. Industrial processes exploit these characteristics using lewis acids (ZnBr2) and palladium catalysts under controlled conditions [6].
Table 2: Key Industrial Applications and Research Significance
Application Domain | Specific Role | Significance |
---|---|---|
Pharmaceutical Manufacturing | Alectinib intermediate | Enables synthesis of $1B+ oncology drug |
Methodological Chemistry | Model substrate for coupling reactions | Demonstrates regioselectivity in sterically hindered systems |
Agrochemical Research | Herbicide precursor | Benzeneacetic acid derivatives show auxin-like activity |
Materials Science | Building block for liquid crystals | Iodoarenes enhance polarizability in mesogens |
Industrial Production Metrics
Large-scale synthesis employs cost-effective iodination agents like N-iodosuccinimide (NIS) with zinc bromide catalysis, achieving yields >85% in optimized batch processes. Modern facilities utilize continuous flow reactors to enhance mixing and thermal control during exothermic iodination steps. Strict quality control protocols monitor residual palladium (<10 ppm) and organic impurities to meet pharmaceutical safety requirements [6] [7].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: